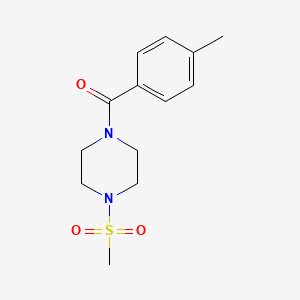![molecular formula C19H16F2N2O5S2 B4746194 3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4746194.png)
3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide
Vue d'ensemble
Description
3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide, also known as DFN-15, is a small molecule inhibitor that has shown great potential in the field of cancer research. It belongs to the class of sulfonamide-based inhibitors and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide inhibits the activity of an enzyme called carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer. CAIX plays a crucial role in regulating the pH of cancer cells and promoting their survival. By inhibiting CAIX, 3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has been found to have minimal toxicity in normal cells, making it a potentially safe and effective therapy for cancer. It has also been shown to inhibit the formation of new blood vessels in tumors, a process known as angiogenesis, which is crucial for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its anti-cancer properties, making it a well-established tool for cancer research. However, one limitation of 3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide is its specificity for CAIX, which may limit its effectiveness in certain types of cancer.
Orientations Futures
There are several future directions for the study of 3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of CAIX. Another direction is the investigation of 3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to understand the mechanism of action of 3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide and its effects on tumor microenvironments. Overall, the study of 3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has the potential to lead to new and effective therapies for cancer.
Applications De Recherche Scientifique
3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. 3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has been found to sensitize cancer cells to radiation therapy, making it a potential adjunct therapy for cancer treatment.
Propriétés
IUPAC Name |
3,4-difluoro-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O5S2/c1-28-19-5-3-2-4-18(19)23-29(24,25)14-8-6-13(7-9-14)22-30(26,27)15-10-11-16(20)17(21)12-15/h2-12,22-23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIAAPGKRJHUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-benzyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4746121.png)



![N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4746145.png)
![ethyl 2-{[2-cyano-3-(2-fluorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4746149.png)

![2-[(5-ethyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4746165.png)

![N~2~-(4-fluorobenzyl)-N~1~-[2-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4746173.png)
![1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4746178.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4746186.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4746205.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4746216.png)